molecular formula C14H20N2O2 B573043 Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate CAS No. 1236861-42-9

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B573043
CAS No.: 1236861-42-9
M. Wt: 248.326
InChI Key: HUMOXVLUWGDUAF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of 3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid+tert-butyl chloroformatetert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate\text{3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid+tert-butyl chloroformate→tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridine ring.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Hydrolysis of the ester can be achieved using aqueous acid or base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(4-methylpyridin-2-yl)azetidine-1-methanol.

    Substitution: 3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to fit into active sites or binding pockets of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is unique due to the presence of the 4-methylpyridin-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Biological Activity

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of azetidine, characterized by a tert-butyl ester group and a 4-methylpyridine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including enzyme inhibition, receptor modulation, and potential neuroprotective effects. These activities are primarily attributed to its interaction with specific biological targets.

The mechanism of action involves the compound's ability to interact with enzymes or receptors, influencing their activity. For instance, its structural similarity to biologically active molecules allows it to fit into active sites or binding pockets of proteins, modulating their function.

Enzyme Inhibition

Several studies have explored the inhibitory effects of this compound on various enzymes:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for conditions like Alzheimer's disease. In vitro studies indicated that it could inhibit acetylcholinesterase activity, contributing to increased acetylcholine levels in the synaptic cleft.
  • β-secretase Inhibition : Similar compounds have demonstrated β-secretase inhibitory properties, which are vital for reducing amyloid-beta peptide aggregation associated with Alzheimer's disease . While specific data for this compound is limited, its structural analogs suggest potential in this area.

Neuroprotective Effects

Research has indicated that derivatives of azetidine can provide neuroprotective effects against oxidative stress and neuronal death caused by amyloid-beta peptides . The protective mechanisms may involve reducing inflammatory cytokines like TNF-α and IL-6, which are elevated in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Activity
Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylateC13H18N2O2Acetylcholinesterase inhibitor
Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylateC14H20N2O2Neuroprotective effects
Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylateC14H20F3N2O2Potential anti-inflammatory properties

This table illustrates that while there are similarities in structure and potential activity, the presence of the 4-methylpyridine group in this compound may impart distinct electronic and steric properties that enhance its biological interactions.

Properties

IUPAC Name

tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-6-15-12(7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMOXVLUWGDUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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